molecular formula C15H20N2O2S B2800935 N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941980-43-4

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2800935
CAS No.: 941980-43-4
M. Wt: 292.4
InChI Key: ZFLIJVZYHOYJGI-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is an organic compound with a unique structure that combines a cyclohexyl group and a 3-(methylthio)phenyl group linked by an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of cyclohexylamine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in an ether solvent.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide: Similar structure but with a cycloheptyl group instead of a cyclohexyl group.

    N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide: Contains a phenylethyl group instead of a cyclohexyl group.

Uniqueness

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is unique due to its specific combination of a cyclohexyl group and a 3-(methylthio)phenyl group linked by an oxalamide moiety. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-cyclohexyl-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-20-13-9-5-8-12(10-13)17-15(19)14(18)16-11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIJVZYHOYJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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